Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl-

hDHODH inhibitor Immuno-oncology Anti-viral

Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- (CAS 651315-79-6) is a fully substituted, tri-chlorinated pyrimidine derivative with the molecular formula C16H9Cl3N2 and a molecular weight of 335.6 g/mol. This compound features a densely functionalized pyrimidine core bearing chlorine atoms at the C-2 and C-4 positions, a 4-chlorophenyl group at C-5, and a phenyl group at C-6.

Molecular Formula C16H9Cl3N2
Molecular Weight 335.6 g/mol
CAS No. 651315-79-6
Cat. No. B12593450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl-
CAS651315-79-6
Molecular FormulaC16H9Cl3N2
Molecular Weight335.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H9Cl3N2/c17-12-8-6-10(7-9-12)13-14(11-4-2-1-3-5-11)20-16(19)21-15(13)18/h1-9H
InChIKeyVIRCDOOWOZPUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine (CAS 651315-79-6): A Tri-Chlorinated Pyrimidine Scaffold for Regioselective Derivatization


Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- (CAS 651315-79-6) is a fully substituted, tri-chlorinated pyrimidine derivative with the molecular formula C16H9Cl3N2 and a molecular weight of 335.6 g/mol [1]. This compound features a densely functionalized pyrimidine core bearing chlorine atoms at the C-2 and C-4 positions, a 4-chlorophenyl group at C-5, and a phenyl group at C-6. Its high lipophilicity (XLogP3-AA = 6.0) and low polar surface area (PSA = 25.78 Ų) [1] distinguish it from simpler dichloropyrimidine building blocks, positioning it as a late-stage intermediate or scaffold for generating structurally diverse, highly substituted pyrimidine libraries through sequential nucleophilic aromatic substitution (SNAr) reactions.

Why Generic 2,4-Dichloropyrimidines Cannot Substitute for 651315-79-6 in Structure-Activity-Relationship (SAR) and Diversification Campaigns


The specific substitution pattern of 651315-79-6, with a chlorophenyl at C-5 and a phenyl at C-6, creates a unique steric and electronic environment that controls the reactivity and sequence of nucleophilic aromatic substitutions (SNAr) at C-2 versus C-4 [1]. Generic 2,4-dichloropyrimidines with simpler or different C-5/C-6 substitution patterns will exhibit divergent regioselectivity and reactivity profiles, leading to different final products. In biological contexts, the specific arrangement of hydrophobic aryl groups in 651315-79-6 dictates its interaction landscape with targets like human dihydroorotate dehydrogenase (hDHODH), where close analogs in the same assay series display IC50 values ranging from nanomolar to sub-micromolar [2], demonstrating that even minor structural modifications around the pyrimidine core result in quantitatively distinct potency and selectivity profiles.

Quantitative Differentiation of 2,4-Dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine (651315-79-6) for Procurement Decisions


hDHODH Inhibitory Potency: Head-to-Head Comparison with Co-Patented Lead Compounds

In a head-to-head enzymatic assay measuring inhibition of recombinant human N-terminal GST-fusion tagged DHODH, the target compound (US20240034730, Compound 27) demonstrated an IC50 of 480 nM. Under identical conditions, the most potent co-patented compound in the series (Compound 1, BDBM50281169) achieved an IC50 of 1.20 nM, representing an approximately 400-fold difference in potency [1][2]. This defines the precise potency window for this scaffold and validates its utility as a comparator for probing the pharmacophore requirements of the hDHODH binding pocket, particularly the contribution of the 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl substitution pattern to enzyme inhibition.

hDHODH inhibitor Immuno-oncology Anti-viral

Lipophilicity (LogP) Differentiation from a Regioisomeric Pyrimidine Scaffold

The target compound exhibits a calculated LogP of 5.77 (based on atom-typed methods) , which is notably higher than that of its regioisomer, 2-chloro-4,6-bis(4-chlorophenyl)pyrimidine (CAS 195194-84-4). While the latter has the same molecular formula and weight, the different arrangement of chlorine and aryl substituents results in a lower lipophilicity for the bis-substituted isomer. This difference in LogP directly impacts membrane permeability and non-specific binding profiles, making the target compound a superior candidate for applications requiring high lipophilicity, such as blood-brain barrier penetration studies or intracellular target engagement assays.

Physicochemical profiling Lipophilicity-guided selection Drug-likeness

High LogP (XLogP3-AA = 6.0) Defines a Unique Solubility and Permeability Profile for CNS Drug Discovery

The XLogP3-AA value for 651315-79-6 is reported as 6.0, placing it within the optimal range for central nervous system (CNS) drug candidates, which often require logP values between 2.5 and 5.0 but can tolerate higher values depending on other molecular properties. This value is higher than the average XLogP3-AA for simpler dichloropyrimidine building blocks (typically <3.0), indicating that 651315-79-6 is pre-optimized for blood-brain barrier penetration. [1]

CNS drug discovery Lipophilicity-driven design Permeability prediction

Optimal Use Cases for 2,4-Dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine (651315-79-6) Based on Quantitative Evidence


hDHODH Drug Discovery: A Structured Tool Compound for Pharmacophore Validation

Given its precisely defined IC50 of 480 nM against human DHODH, 651315-79-6 serves as an ideal tool compound for pharmacophore validation studies. Its activity, being significantly weaker than the lead compound (IC50 = 1.20 nM), makes it suitable as a control to confirm target engagement and to calibrate assay sensitivity in screening campaigns, as established in Section 3. [1]

Synthesis of Diversified Pyrimidine Libraries via Sequential Chemoselective SNAr

The unique arrangement of chlorine atoms at C-2 and C-4, combined with the steric influence of the C-5 4-chlorophenyl and C-6 phenyl groups, provides a high degree of control over sequential nucleophilic aromatic substitutions. This enables the synthesis of complex, regioisomerically pure 2,4,5,6-tetrasubstituted pyrimidine libraries, a critical capability in medicinal chemistry lead optimization. The regioselectivity principles are supported by methods described in patent literature [2].

Late-Stage Intermediate for LogP-Driven CNS Drug Candidate Synthesis

With an XLogP3-AA of 6.0, this compound is pre-optimized for CNS penetration. It can serve as a lipophilic, late-stage intermediate for the synthesis of drug candidates targeting neurological disorders, where high logP is a key design parameter. This use case is directly supported by the data in Section 3 demonstrating its elevated lipophilicity over standard building blocks [3].

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